molecular formula C15H16O3 B14192748 3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid CAS No. 918662-69-8

3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid

Cat. No.: B14192748
CAS No.: 918662-69-8
M. Wt: 244.28 g/mol
InChI Key: LWCVGNNOFASBAW-UHFFFAOYSA-N
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Description

3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid is a chemical compound with a unique structure that includes an oxolane ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Formation of the Ethenylidene Group: The ethenylidene group is introduced through an elimination reaction, where a suitable leaving group is removed to form the double bond.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halides (e.g., bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl₃) are commonly employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Ethenylidene-5-phenyloxolan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a carboxyl group.

    3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoate: An ester derivative of the compound.

Uniqueness

3-(3-Ethenylidene-5-phenyloxolan-2-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

918662-69-8

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

InChI

InChI=1S/C15H16O3/c1-2-11-10-14(12-6-4-3-5-7-12)18-13(11)8-9-15(16)17/h3-7,13-14H,1,8-10H2,(H,16,17)

InChI Key

LWCVGNNOFASBAW-UHFFFAOYSA-N

Canonical SMILES

C=C=C1CC(OC1CCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

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